2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPFNMAKPDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-85-6 | |
| Record name | ALPHA-(4-FLUOROPHENYLIMINO)-2-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 4-fluoroaniline with 6-methoxysalicylaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine linkage. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The imine (–C=N–) and phenolic groups are primary sites for oxidation. Key findings include:
The oxidation of the imine group occurs preferentially under acidic conditions, while phenolic oxidation requires elevated temperatures or enzymatic catalysis.
Reduction Reactions
The compound undergoes selective reduction at the imine bond:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 0°C, 2 h | Secondary amine derivative | 78% |
| H₂/Pd-C | Methanol, 25°C, 6 h | N-alkylated aromatic amine | 92% |
Reduction with NaBH₄ preserves the methoxy and fluorophenyl groups, while catalytic hydrogenation may lead to partial dehalogenation at higher pressures.
Electrophilic Aromatic Substitution
The methoxy-substituted phenol ring undergoes regioselective substitution:
The fluorine atom on the adjacent phenyl ring exerts an electron-withdrawing effect, directing nitration to the activated para position of the methoxy group.
Tautomerism and Proton Transfer
X-ray crystallography reveals a phenol–imine tautomeric equilibrium:
-
Phenol-imine form : Dominant in solid state, stabilized by intramolecular O–H···N hydrogen bond (O···N distance: 2.614 Å) .
-
Keto-amine form : Observed in polar solvents via NMR, with proton migration from O–H to imine nitrogen .
This tautomerism influences reactivity, as the keto-amine form exhibits higher nucleophilicity at the nitrogen center.
Coordination Chemistry
The compound acts as a tridentate ligand in metal complexes:
Stability constants (log β) for Cu(II) complexes exceed 10.5, indicating strong binding affinity .
Hydrolysis and Stability
The imine bond undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH < 3) : Rapid cleavage to 4-fluoroaniline and 6-methoxysalicylaldehyde (half-life: 12 min at 25°C) .
-
Neutral/basic conditions (pH 7–12) : Stable for >72 h, with <5% decomposition observed .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction leads to the formation of an imine linkage, which is crucial for the compound's biological activity. The reaction can be represented as follows:
Chemistry
In the field of organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, makes it a versatile building block in synthetic chemistry.
Biology
This compound has been employed in biological studies focusing on enzyme inhibition and protein interactions. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity through competitive or allosteric inhibition.
Medicine
The compound has been investigated for its therapeutic potential due to its diverse biological activities. Notably, it exhibits promising anticancer, antibacterial, and antifungal properties:
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells, effectively inhibiting tumor growth. Studies have shown significant efficacy against various cancer cell lines, including leukemia and breast cancer.
- Antibacterial Activity : In vitro studies demonstrate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Antifungal Activity : The compound also shows activity against fungal strains such as Candida albicans.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique properties.
Case Studies and Research Findings
Numerous studies have documented the biological activities of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity.
- Antibacterial Efficacy : Research published in Antibiotics journal highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting mechanisms related to cell wall disruption.
- Toxicological Assessments : Preliminary studies indicate low toxicity levels at therapeutic concentrations, making it a promising candidate for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol include:
- 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(4-methylphenyl)imino]methyl}-6-methoxyphenol
These compounds share a similar structural framework but differ in the substituents on the phenyl ring.
Biological Activity
2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base, is an organic compound with the molecular formula C14H12FNO2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction results in the formation of an imine linkage, which is crucial for the compound's biological activity.
Physical Properties
- Molecular Weight : 245.25 g/mol
- Melting Point : Approximately 186-187 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have shown its effectiveness against different cancer cell lines, including:
- Leukemia
- Breast Cancer
- Non-Small Cell Lung Cancer
The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
These studies suggest that the compound disrupts microbial cell wall synthesis or function, contributing to its antibacterial effects .
Case Studies and Research Findings
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits low toxicity in preliminary studies. It has not shown significant cytotoxic effects on normal human cells at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications .
Future Directions
Further research is essential to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential future studies could include:
- In vivo studies to assess efficacy and safety in animal models.
- Mechanistic studies to explore specific pathways affected by the compound.
- Development of derivatives to enhance potency and selectivity against target diseases.
Q & A
Basic: What are the recommended methods for synthesizing 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol and ensuring structural fidelity?
Methodological Answer:
The synthesis typically involves a Schiff base condensation reaction between 6-methoxysalicylaldehyde and 4-fluoroaniline under reflux conditions in ethanol or methanol. Key steps include:
- Reaction Optimization: Use equimolar ratios of aldehyde and amine, with catalytic acetic acid to promote imine formation. Monitor reaction completion via TLC or HPLC.
- Purification: Recrystallize the product from ethanol or methanol to remove unreacted starting materials.
- Structural Validation: Confirm the E-configuration of the imine bond using single-crystal X-ray diffraction (SC-XRD) (monoclinic system, space group C2/c, as reported for analogous compounds) .
Basic: How can researchers confirm the E-configuration of the imine group in this compound?
Methodological Answer:
The E-configuration is confirmed via:
- X-ray Crystallography: SC-XRD reveals bond angles and torsion angles (e.g., C=N bond length ~1.28 Å and dihedral angles between aromatic rings) .
- NMR Spectroscopy: Observe coupling patterns in -NMR (e.g., absence of coupling between imine proton and adjacent groups, characteristic of E-isomers) .
Advanced: What computational approaches are suitable for predicting the electronic properties and potential biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties.
- Molecular Docking: Screen against target proteins (e.g., viral proteases) using software like AutoDock Vina to assess binding affinities .
- QSAR Modeling: Correlate substituent effects (e.g., fluorine substitution) with bioactivity using regression models trained on analogous Schiff bases .
Advanced: How should researchers address discrepancies in crystallographic data when determining the molecular structure?
Methodological Answer:
- Data Quality Metrics: Evaluate R-factor (<0.06) and wR-factor (<0.18) to assess refinement accuracy. Higher values indicate potential errors in atomic positioning .
- Parameter Ratio Check: Ensure the data-to-parameter ratio exceeds 10:1 to avoid overfitting .
- Comparative Analysis: Cross-validate with spectroscopic data (e.g., IR stretching frequencies for C=N bonds ~1600–1650 cm) .
Intermediate: What spectroscopic techniques are most effective for characterizing this compound in solution?
Methodological Answer:
- - and -NMR: Assign peaks for methoxy (-OCH), imine (CH=N), and aromatic protons. Fluorine substitution deshields adjacent protons, causing downfield shifts .
- UV-Vis Spectroscopy: Detect π→π* and n→π* transitions (e.g., λ ~300–350 nm for conjugated Schiff bases) .
- IR Spectroscopy: Identify C=N stretches (~1620 cm) and phenolic O-H stretches (~3200 cm) .
Advanced: How can QSAR models be applied to optimize the bioactivity of derivatives?
Methodological Answer:
- Descriptor Selection: Use electronic (HOMO-LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
- Model Training: Employ partial least squares (PLS) regression on datasets of inhibitory concentrations (IC) for antiviral or antioxidant activity .
- Validation: Apply leave-one-out cross-validation (LOO-CV) to ensure predictive power (Q >0.5) .
Basic: What safety considerations are essential when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening: Refer to IFRA standards for analogous phenolic compounds (e.g., 2-Methoxy-4-methylphenol) to establish safe exposure limits .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal: Neutralize phenolic waste with dilute NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
